molecular formula C11H13N3OS B3038320 [(3-Oxo-1-phenylbutylidene)amino]thiourea CAS No. 85846-20-4

[(3-Oxo-1-phenylbutylidene)amino]thiourea

Cat. No.: B3038320
CAS No.: 85846-20-4
M. Wt: 235.31 g/mol
InChI Key: JVYSFWCAYMIGGD-JLHYYAGUSA-N
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Description

[(3-Oxo-1-phenylbutylidene)amino]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in organic synthesis and medicinal chemistry. This compound features a unique structure with a phenyl group, a butylidene moiety, and a thiourea functional group, making it an interesting subject for various chemical studies.

Properties

IUPAC Name

[(E)-(3-oxo-1-phenylbutylidene)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-8(15)7-10(13-14-11(12)16)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H3,12,14,16)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYSFWCAYMIGGD-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=NNC(=S)N)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C/C(=N\NC(=S)N)/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Oxo-1-phenylbutylidene)amino]thiourea typically involves the reaction of a thioamide with an appropriate aldehyde or ketone. One common method is the condensation reaction between 3-oxo-1-phenylbutanal and thiourea under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(3-Oxo-1-phenylbutylidene)amino]thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, alcohols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

[(3-Oxo-1-phenylbutylidene)amino]thiourea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of [(3-Oxo-1-phenylbutylidene)amino]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological pathways. The phenyl and butylidene groups contribute to the compound’s overall stability and reactivity, enhancing its effectiveness in different applications.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: A simpler analog with a similar thiourea functional group.

    Phenylthiourea: Contains a phenyl group attached to the thiourea moiety.

    Butylideneaminothiourea: Similar structure but with different substituents on the butylidene group.

Uniqueness

[(3-Oxo-1-phenylbutylidene)amino]thiourea is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Biological Activity

[(3-Oxo-1-phenylbutylidene)amino]thiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by various research findings and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of isothiocyanates with amines or carbonyl compounds. The resulting thiourea derivatives exhibit unique structural features that contribute to their biological activity. The presence of the thiourea moiety allows for interactions with biological targets through hydrogen bonding and other non-covalent interactions, enhancing their efficacy in various applications.

Antimicrobial Activity

Research indicates that thiourea derivatives, including this compound, possess substantial antimicrobial properties. In a study comparing various thiourea compounds, it was found that some derivatives exhibited better antimicrobial activity than traditional antibiotics like chloramphenicol against Gram-positive bacteria, particularly Staphylococcus aureus .

Table 1: Antimicrobial Activity of Thiourea Derivatives

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus16 μg/mL
Compound 16Staphylococcus aureus8 μg/mL
ChloramphenicolStaphylococcus aureus32 μg/mL

Anticancer Activity

The anticancer potential of thiourea derivatives has been extensively studied. This compound has shown promising results in inhibiting the proliferation of various cancer cell lines. A notable study demonstrated that certain thioureas could induce apoptosis in human leukemia cells with IC50 values as low as 1.5 μM .

Case Study: Apoptosis Induction
In a controlled experiment, treatment with this compound resulted in significant morphological changes in cancer cells, indicating apoptosis. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment.

Anti-inflammatory Activity

Thiourea derivatives have also been investigated for their anti-inflammatory effects. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, demonstrating potential for treating inflammatory diseases .

Table 2: Inhibition of Cytokines by Thiourea Derivatives

CompoundCytokine Inhibition (%)Concentration (µg/mL)
This compoundTNF-α (78%)10
Compound AIL-6 (89%)10

Mechanistic Insights

The mechanisms underlying the biological activities of this compound involve its interaction with specific molecular pathways. For instance, its ability to modulate apoptosis-related proteins and cytokine signaling pathways has been highlighted in recent studies .

ADMET Properties

The pharmacokinetic profile of this compound has been assessed through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies. These studies indicate that the compound exhibits favorable drug-like properties, making it a viable candidate for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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